Ethyl 3-amino-2-nitrobenzoate
Overview
Description
Ethyl 3-amino-2-nitrobenzoate, also known as ENB, is an organic compound with a molecular weight of 183.15 g/mol. It is a white, crystalline solid that is soluble in ethanol and slightly soluble in water. ENB has a variety of uses in the scientific research field, including synthesis, mechanistic studies, and biological applications.
Scientific Research Applications
Synthesis Technologies :
- Ethyl 3-amino-2-nitrobenzoate is used in the synthesis of various pharmaceutical intermediates. An optimized synthesis method using hydrazine hydrate reduction demonstrates stable, high-yield production suitable for industrial applications (Fang Qiao-yun, 2012).
Pharmaceutical Applications :
- This compound plays a role in synthesizing intermediates for antihypertensive drugs like candesartan cilexetil (Yao Jun-hua, 2007).
- Its derivatives, such as benzocaine (ethyl p-aminobenzoate), are widely used in the pharmaceutical industry as local anesthetics (A. D. S. França, Raquel A. C. Leão, R. D. de Souza, 2020).
Chemical Reactions and Properties :
- Research has focused on understanding the chemical reactions involving this compound, such as cleavage reactions, which are important for synthesizing various compounds (J. Gómez-Vidal, M. T. Forrester, R. Silverman, 2001).
- It's also utilized in synthesizing novel compounds with potential anti-cancer activities (L.-Z. Liu, Keyu Peng, F.-R. Yue, X.-H. Li, Lei Zhang, 2019).
Material Science and Analytical Chemistry :
- This compound derivatives have been explored for their nonlinear optical properties, which could have applications in material science (Y. Yan, 2003).
- The compound is also involved in electrochemical studies for the synthesis of various amines (L. V. Mikhal’chenko, M. Leonova, Yu. V. Romanova, B. Ugrak, V. P. Gultyai, 2007).
Inhibition Studies :
- Studies have been conducted to understand how derivatives of this compound, such as benzocaine, influence the growth of microorganisms and the production of toxins (J. Chipley, N. Uraih, 1980).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 3-amino-2-nitrobenzoate, also known as benzocaine, primarily targets the neuronal membrane, where it acts as a blocker of nerve impulses . This compound reduces the permeability of the neuronal membrane to sodium ions, which is crucial for the propagation of nerve impulses .
Mode of Action
The compound interacts with its target by binding to the sodium channels on the neuronal membrane . This binding inhibits the influx of sodium ions, thereby preventing the generation and conduction of nerve impulses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway . By blocking sodium ion channels, the compound disrupts the normal flow of ions that is necessary for the propagation of nerve impulses . This disruption prevents the transmission of pain signals, resulting in a numbing effect in the local area where the compound is applied .
Result of Action
The primary result of the action of this compound is local anesthesia . By blocking nerve impulses at the site of application, the compound causes a loss of sensation, providing relief from pain . This effect has led to its widespread use in the pharmaceutical industry, particularly in procedures requiring local anesthesia, such as endoscopy .
properties
IUPAC Name |
ethyl 3-amino-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNYIIHVEXLJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592737 | |
Record name | Ethyl 3-amino-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
193014-01-6 | |
Record name | Ethyl 3-amino-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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